3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17627532
InChI: InChI=1S/C13H14Cl3N3/c1-13(2,3)10-6-11(17)19(18-10)12-8(15)4-7(14)5-9(12)16/h4-6H,17H2,1-3H3
SMILES:
Molecular Formula: C13H14Cl3N3
Molecular Weight: 318.6 g/mol

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17627532

Molecular Formula: C13H14Cl3N3

Molecular Weight: 318.6 g/mol

* For research use only. Not for human or veterinary use.

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C13H14Cl3N3
Molecular Weight 318.6 g/mol
IUPAC Name 5-tert-butyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine
Standard InChI InChI=1S/C13H14Cl3N3/c1-13(2,3)10-6-11(17)19(18-10)12-8(15)4-7(14)5-9(12)16/h4-6H,17H2,1-3H3
Standard InChI Key LPIQYYZSXYJQJM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NN(C(=C1)N)C2=C(C=C(C=C2Cl)Cl)Cl

Introduction

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is a synthetic organic compound featuring a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a tert-butyl group and a trichlorophenyl moiety attached to the pyrazole ring. The combination of these structural elements contributes to its unique chemical and biological properties.

Synthesis Methods

The synthesis of 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can be achieved through several methods, typically involving the condensation of appropriate precursors in the presence of catalysts. Common methods include:

  • Condensation Reactions: Involving the reaction of a pyrazole precursor with a trichlorophenyl derivative.

  • Cyclization Reactions: Forming the pyrazole ring from acyclic precursors.

These methods require careful control of reaction conditions to optimize yield and purity.

Biological Activities and Applications

Compounds similar to 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine have been studied for their potential biological activities, including:

  • Pharmaceutical Applications: Such compounds may exhibit antimicrobial, antiviral, or anticancer properties.

  • Agricultural Uses: They could serve as pesticides or fungicides due to their ability to interact with biological targets.

The specific combination of a tert-butyl group and a trichlorophenyl moiety in this compound may enhance its stability and efficacy in these applications.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-aminetert-Butyl and trichlorophenyl groupsHigh halogenation, enhanced stability
3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amineChloro-substituted phenyl groupLess halogenation compared to trichloro
3-methyl-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amineMethyl group instead of tert-butyl; dichloro phenylDifferent substitution pattern
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineMethoxy group instead of chlorinated phenylExhibits different solubility and reactivity

Research Findings and Future Directions

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